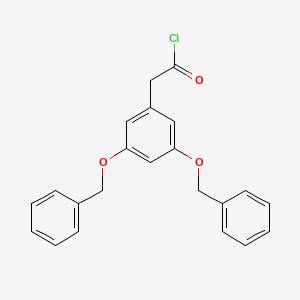
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is an organic compound with a complex structure It is a derivative of benzeneacetyl chloride, featuring two phenylmethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzeneacetyl chloride with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The phenylmethoxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the acyl chloride group.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Oxidation: Oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acyl chlorides.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- involves its reactivity as an acyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetyl chloride: The parent compound, lacking the phenylmethoxy groups.
Phenylacetyl chloride: Similar structure but with a phenyl group instead of the benzene ring.
Benzoyl chloride: Another acyl chloride with a benzene ring but without the acetyl group.
Uniqueness
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other acyl chlorides.
Properties
CAS No. |
65690-33-7 |
|---|---|
Molecular Formula |
C22H19ClO3 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C22H19ClO3/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2 |
InChI Key |
VETQMFFAUYBYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















